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Compound Name: XY028-140

Cat. No.: B15542029

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of XY028-140, a
potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent
Kinase 4 and 6 (CDK4/6), in xenograft mouse models. The information presented here is
synthesized from preclinical studies and is intended to guide researchers in designing and
executing in vivo experiments to evaluate the efficacy and mechanism of action of XY028-140.

Introduction to XY028-140

XY028-140 is a bifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin
ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and
subsequent proteasomal degradation of CDK4 and CDK®6.[1][2][3] By degrading these key cell
cycle regulators, XY028-140 effectively inhibits the phosphorylation of the Retinoblastoma (Rb)
protein, thereby blocking the E2F-mediated transcription of genes required for cell cycle
progression and proliferation.[2][3][4] Preclinical studies have demonstrated the in vivo efficacy
of XY028-140 in suppressing tumor growth in xenograft models.[1]

Mechanism of Action: Signaling Pathway

XY028-140's mechanism of action involves hijacking the ubiquitin-proteasome system to
induce the degradation of its target proteins, CDK4 and CDK®6. This leads to the inhibition of
the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical driver of cell cycle progression from
Gl to S phase.
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Diagram 1: Mechanism of action of XY028-140.
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In Vivo Efficacy Data in Xenograft Models

XY028-140 has demonstrated significant anti-tumor activity in preclinical xenograft models. The
following tables summarize the quantitative data from a study utilizing a mantle cell lymphoma
(JeKo-1) xenograft model.[1]

Mean Fold Change

Treatment Group Dose & Schedule Duration in Tumor Volume
(Day 21)

Vehicle N/A 21 days ~12

Palbociclib 50 mg/kg, g.d. 21 days ~6

XY028-140 25 mg/kg, b.i.d. 21 days ~3

Data is estimated from the graphical representation in Wu et al., Nat Cancer 2, 429-443 (2021).
[1]

Pharmacodynamic Analysis in Xenograft Tumors

Western blot analysis of tumor lysates from both JeKo-1 and Colo-205 xenografts confirmed
the in vivo mechanism of action of XY028-140.[1]

Effect on Protein

Xenograft Model Treatment Duration
Levels
Degradation of CDK4
XY028-140 (25 mg/kg, and CDKG6;
JeKo-1 ) 3 days )
b.i.d) Suppression of Rb
phosphorylation.
Degradation of CDK4
XY028-140 (30 mg/kg, and CDK®;
Colo-205 ) 3 days ]
b.i.d) Suppression of Rb

phosphorylation.
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Experimental Protocols

The following are detailed protocols for establishing xenograft models and for the in vivo
administration and evaluation of XY028-140.

Cell Culture

e Cell Lines:
o JeKo-1 (Mantle Cell Lymphoma)
o Colo-205 (Colorectal Carcinoma)

e Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

e Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Mouse Model Establishment
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Diagram 2: Experimental workflow for xenograft studies.

e Animal Model: 6-week-old female athymic Nude-Foxnlnu mice are used.[1]
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e Cell Implantation:

o For Colo-205 xenografts, inject 5 x 1076 cells in PBS subcutaneously into the flank of each
mouse.[1]

o For JeKo-1 xenografts, inject 10 x 1076 cells in a 1:1 mixture of PBS and Matrigel GFR
membrane Matrix subcutaneously into the flank of each mouse.[1]

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with
calipers. Tumor volume can be calculated using the formula: (Length x Width”"2) / 2.

e Randomization: Once tumors reach an average volume of approximately 100 mm?,
randomize the mice into treatment groups (typically 5-8 mice per group).[1]

Preparation and Administration of XY028-140

o Formulation: A suspension of XY028-140 can be prepared for in vivo administration. A
suggested formulation for oral or intraperitoneal injection is:

o Prepare a stock solution of XY028-140 in DMSO (e.g., 5.6 mg/mL).

o To prepare the final dosing solution, mix 10% DMSO stock solution, 40% PEG300, 5%
Tween-80, and 45% Saline.[1] Note: It is recommended to prepare the working solution
fresh on the day of use.[1]

o Administration: Administer XY028-140 to the mice via the desired route (e.g., intraperitoneal
injection). The dosing volume should be adjusted based on the mouse's body weight.

Efficacy and Pharmacodynamic Studies
o Efficacy Study:

o Treat mice according to the defined schedule (e.g., 25 mg/kg, b.i.d. for 21 days for JeKo-1
xenografts).[1]

o Measure tumor volume and body weight regularly (e.g., twice a week).
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o At the end of the study, euthanize the mice and excise the tumors for final volume and
weight measurements.

e Pharmacodynamic Study:
o Treat tumor-bearing mice with XY028-140 for a shorter duration (e.g., 3 days).[1]
o At a specified time point after the last dose, euthanize the mice and harvest the tumors.

o Process the tumor tissue for downstream analysis.

Ex Vivo Analysis

e Western Blotting:

o Lyse the harvested tumor tissue in appropriate lysis buffer containing protease and
phosphatase inhibitors.

o Determine protein concentration using a BCA assay.
o Perform SDS-PAGE and transfer proteins to a PVDF membrane.

o Probe the membrane with primary antibodies against CDK4, CDK6, phospho-Rb, total Rb,
and a loading control (e.g., GAPDH or (3-actin).

o Incubate with the appropriate secondary antibodies and visualize the protein bands using
a chemiluminescence detection system.

e Immunohistochemistry (IHC):

o

Fix the harvested tumors in 10% neutral buffered formalin and embed in paraffin.

[¢]

Section the paraffin-embedded tumors and mount on slides.

o

Perform antigen retrieval and block endogenous peroxidases.

[e]

Incubate the sections with primary antibodies against proteins of interest (e.g., CDK4,
CDKS®, Ki-67 for proliferation).
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o Follow with the appropriate secondary antibody and detection system.
o Counterstain with hematoxylin and mount the slides.

o Analyze the slides under a microscope to assess protein expression and localization.

Safety and Toxicology

In the reported preclinical studies, XY028-140 was well-tolerated at efficacious doses, with no
significant body weight loss or other observable toxicities noted.[1] However, it is crucial to
monitor the health of the animals throughout the study, including daily observations for any
signs of distress, and regular body weight measurements.

Conclusion

XY028-140 is a promising CDK4/6 degrader with demonstrated in vivo anti-tumor activity in
xenograft models of both solid and hematological malignancies. The protocols and data
presented in this document provide a comprehensive guide for researchers to further
investigate the therapeutic potential of XY028-140. Careful planning and execution of these in
vivo studies are essential for obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of XY028-140 in Xenograft Mouse Models:
A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542029#application-of-xy028-140-in-xenograft-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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